2-(2-(tetrahydrofuran-2-yl)-1H-benzo[d]imidazol-1-yl)-N-(thiophen-2-ylmethyl)acetamide
Description
This compound features a benzo[d]imidazole core substituted at the 1-position with a 2-(tetrahydrofuran-2-yl) group and at the 2-position with an acetamide moiety bearing a thiophen-2-ylmethyl substituent. Its synthesis likely involves coupling reactions between benzoimidazole intermediates and functionalized acetamide precursors, as seen in analogous compounds (e.g., via LiOH-mediated hydrolysis and carbodiimide coupling agents) .
Properties
IUPAC Name |
2-[2-(oxolan-2-yl)benzimidazol-1-yl]-N-(thiophen-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c22-17(19-11-13-5-4-10-24-13)12-21-15-7-2-1-6-14(15)20-18(21)16-8-3-9-23-16/h1-2,4-7,10,16H,3,8-9,11-12H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXGLZTMUKVWJNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=NC3=CC=CC=C3N2CC(=O)NCC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-(tetrahydrofuran-2-yl)-1H-benzo[d]imidazol-1-yl)-N-(thiophen-2-ylmethyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and enzyme inhibitory properties.
Chemical Structure and Properties
The compound features a benzimidazole core, a tetrahydrofuran moiety, and a thiophene group. Its structural uniqueness contributes to its diverse biological activities. The molecular formula is with a molecular weight of approximately 274.33 g/mol.
Anticancer Activity
Research indicates that benzimidazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to the target molecule can induce apoptosis in cancer cell lines.
Key Findings:
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and C6 (glioma).
- Mechanism of Action : The compound may activate the apoptotic pathway, evidenced by increased caspase-3 activity in treated cells .
- IC50 Values : Some benzimidazole derivatives demonstrated IC50 values ranging from 25 to 50 µM against various cancer cell lines, suggesting considerable potency .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 30 ± 5 | Apoptosis via caspase activation |
| Compound B | A549 | 45 ± 10 | Cell cycle arrest |
| Target Compound | C6 | 35 ± 8 | Apoptosis induction |
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Similar compounds have been evaluated for their efficacy against various bacterial strains.
Research Insights:
- Tested Strains : Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : Some derivatives exhibited MIC values as low as 0.015 mg/mL against S. aureus, indicating strong antibacterial activity .
| Compound | Bacterial Strain | MIC (mg/mL) |
|---|---|---|
| Compound C | S. aureus | 0.015 |
| Compound D | E. coli | 0.025 |
Enzyme Inhibition
Benzimidazole derivatives are known for their ability to inhibit various enzymes, which can be beneficial in therapeutic applications.
Inhibitory Effects:
- Cyclooxygenase (COX) Inhibition : Compounds similar to the target were found to inhibit COX enzymes with IC50 values ranging from 3 to 10 µM, highlighting their potential as anti-inflammatory agents .
| Enzyme | IC50 (µM) |
|---|---|
| COX-1 | 25 ± 0.77 |
| COX-2 | 3.11 ± 0.41 |
Case Studies
-
Case Study on Anticancer Efficacy :
A study conducted by Ribeiro Morais et al. demonstrated that a benzimidazole derivative significantly reduced tumor growth in mice models when administered at specific dosages, confirming its potential as an anticancer agent . -
Antimicrobial Efficacy :
Another study evaluated the antimicrobial effects of similar compounds against multi-drug resistant strains of bacteria, showing promising results that warrant further exploration for clinical applications .
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that benzimidazole derivatives exhibit significant antimicrobial properties. A study focused on similar benzimidazole derivatives reported their effectiveness against various bacterial strains and fungi. The mechanism of action typically involves interference with microbial cell wall synthesis or metabolic pathways, leading to cell death .
Anticancer Activity
Benzimidazole derivatives have been extensively investigated for their anticancer properties. The compound has shown promise in inhibiting the proliferation of cancer cell lines, particularly those associated with breast and lung cancers. Studies utilizing cell viability assays such as the Sulforhodamine B assay indicated that these compounds can induce apoptosis in cancer cells .
Table 1: Summary of Anticancer Studies on Benzimidazole Derivatives
Antitubercular Activity
The compound has also been evaluated for its antitubercular effects against Mycobacterium tuberculosis. In vitro studies indicated that certain derivatives exhibited significant inhibitory activity against the pathogen, with subsequent in vivo studies confirming their efficacy in murine models . The mechanism often involves inhibition of key mycobacterial enzymes critical for survival.
Mechanistic Insights
Molecular docking studies have been employed to elucidate the binding interactions between the compound and target proteins involved in disease processes. For instance, docking simulations revealed favorable interactions with enzymes such as isocitrate lyase and pantothenate synthetase, which are crucial for mycobacterial metabolism .
Case Study 1: Synthesis and Evaluation
A comprehensive study synthesized various derivatives of benzimidazole, including the target compound, and evaluated their biological activities. The results indicated that modifications at specific positions on the benzimidazole ring significantly influenced their antimicrobial and anticancer activities .
Case Study 2: Structure-Activity Relationship (SAR)
Research focusing on structure-activity relationships highlighted that the presence of the tetrahydrofuran moiety enhances solubility and bioavailability, which are critical factors for therapeutic efficacy. Compounds with thiophene substitutions were found to exhibit improved interaction profiles with biological targets compared to their unsubstituted counterparts .
Chemical Reactions Analysis
Formation of the Acetamide Linker
The benzimidazole intermediate undergoes nucleophilic substitution with 2-chloroacetamide derivatives. This step employs sodium ethoxide (NaOEt) in ethanol under reflux to facilitate N-alkylation :
Reaction Conditions:
Mechanistic Insights and Side Reactions
-
Cyclization Pathways: Intramolecular cyclization of intermediates (e.g., S-alkylated products) can occur under basic conditions, forming thienopyridine byproducts .
-
Side Reactions: Competing hydrolysis of the acetamide group is mitigated by controlling reaction pH and temperature .
Optimization and Scalability
-
Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states .
-
Catalysts: Piperidine or triethylamine (TEA) improves yields in N-alkylation steps .
Analytical Validation
| Technique | Data |
|---|---|
| 1H NMR | δ 2.26 (CH3), 4.81 (OCH2), 7.46–8.11 (ArH), 10.19 (NH) . |
| Mass Spectrometry | m/z 569 (M⁺) for C35H27N3O3S . |
| IR Spectroscopy | 3425 cm⁻¹ (NH2), 1671 cm⁻¹ (C=O), 1645 cm⁻¹ (C=N) . |
Comparative Reaction Yields
| Step | Reagents | Yield | Reference |
|---|---|---|---|
| Benzimidazole Formation | DMF/S | 76–77% | |
| Acetamide Alkylation | NaOEt/EtOH | 81–88% | |
| Thiophene Coupling | K2CO3/DMF | 82% |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes structurally related compounds and their key attributes:
Key Observations:
Substituent Effects on Bioactivity: Electron-Withdrawing Groups: Nitro (e.g., 6p in ) and chloro substituents (e.g., 9c in ) enhance quorum sensing inhibition and binding affinity, likely via polar interactions .
Synthetic Routes :
- The target compound’s synthesis may mirror methods for analogous acetamides, such as coupling 2-(tetrahydrofuran-2-yl)benzo[d]imidazole with activated thiophen-2-ylmethyl acetate using carbodiimides (e.g., EDCI/HOBt) .
- Cyclization of intermediates (e.g., using triphosgene for benzoimidazole formation) is common in related compounds .
Physicochemical Properties :
- The tetrahydrofuran moiety in the target compound may confer better solubility compared to bulkier aryl groups (e.g., benzoyl in ) .
- Thiophene-containing analogs (e.g., ) often display moderate lipophilicity (logP ~2–3), balancing membrane permeability and aqueous solubility .
Biological Activity Trends :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
